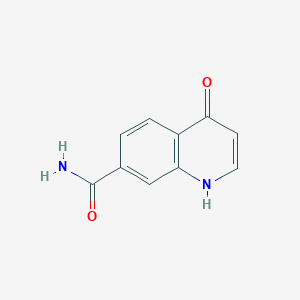
4-Hydroxyquinoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyquinoline-7-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinoline ring with a hydroxyl group at the 4-position and a carboxamide group at the 7-position. This unique arrangement imparts specific chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyquinoline-7-carboxamide typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functionalization steps. One common method involves the reaction of aniline with diethyl ethoxymethylenemalonate to form a quinoline intermediate, which is then hydroxylated at the 4-position and amidated at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, green solvents, and efficient purification techniques are often employed to enhance the scalability and environmental sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyquinoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Hydroxyquinoline-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxyquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division. Additionally, it can chelate metal ions, affecting various metalloproteins and enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyquinoline-2-carboxamide
- 8-Hydroxyquinoline
- Quinoline-2-carboxamide
Uniqueness
4-Hydroxyquinoline-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits a unique combination of antimicrobial, anticancer, and enzyme inhibitory activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)6-1-2-7-8(5-6)12-4-3-9(7)13/h1-5H,(H2,11,14)(H,12,13) |
InChI Key |
ZDVCMDJWUWBFDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)
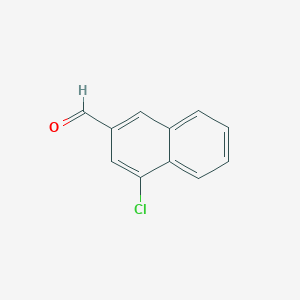
![3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)





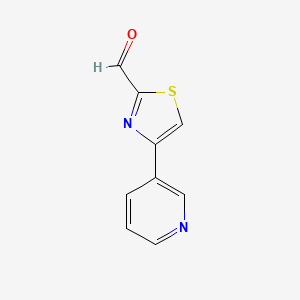
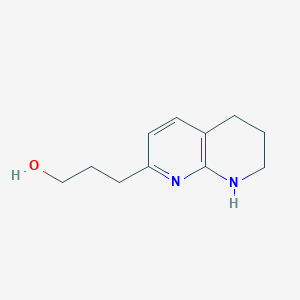

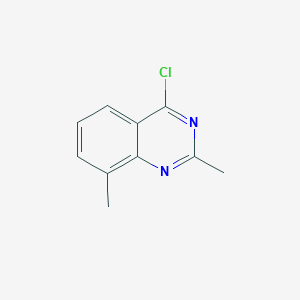
![1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B11904598.png)
![Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11904599.png)
